Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
Description
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (CDCl₃, 400 MHz):
¹³C NMR (CDCl₃, 100 MHz):
Table 2: Key NMR Assignments
| Group | ¹H Shift (δ) | ¹³C Shift (δ) | Multiplicity |
|---|---|---|---|
| -OCH₃ | 3.72 | 52.4 | Singlet |
| -CH₂COO- | 3.92 | 40.1 | Singlet |
| C-Br (aromatic) | - | 135.8 | - |
Infrared (IR) Spectral Signatures
Key IR absorptions (KBr, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
Table 3: Major Fragmentation Pathways
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 327.0 | Parent ion | - |
| 290.1 | Loss of Cl | Homolytic cleavage of S-Cl bond |
| 212.0 | Loss of SO₂Cl | Elimination of sulfonyl chloride |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-311+G(d,p)) predict:
Table 4: DFT-Optimized Geometric Parameters
| Parameter | Value |
|---|---|
| S-Cl bond length | 2.08 Å |
| S=O bond length | 1.43 Å |
| C-Br bond length | 1.89 Å |
Properties
IUPAC Name |
methyl 2-(5-bromo-2-chlorosulfonylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAHSAYSSDOQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate typically involves:
- Bromination of a chlorophenylacetate derivative to introduce the bromine atom at the 5-position.
- Introduction of the chlorosulfonyl group at the 2-position on the aromatic ring.
- Esterification or transesterification to form the methyl ester.
These steps require careful control of reaction conditions to optimize yield and purity while minimizing side reactions.
Preparation of the Brominated Phenylacetate Intermediate
A key precursor is methyl alpha-bromo-2-chlorophenylacetate, which can be prepared by transesterification of alpha-bromo-2-chlorophenylacetic acid with methyl acetate under Lewis acid catalysis.
Method Summary:
- Reactants: Alpha-bromo-2-chlorophenylacetic acid and methyl acetate.
- Catalysts: Lewis acids such as magnesium perchlorate, titanium tetrachloride, or zinc chloride.
- Reaction Conditions: Ester exchange (transesterification) under controlled temperature and time.
- Advantages: Short reaction time, low production cost, easy operation control, non-toxic reagents.
- Outcomes: Product purity >99% by HPLC normalization; yield >90%, suitable for large-scale production.
- Lewis acid catalysis activates the carbonyl group of methyl acetate, facilitating nucleophilic attack by the acid to form the methyl ester.
- The method avoids harsh reagents like sulfur oxychloride or strong acids, reducing corrosion and toxicity issues.
| Parameter | Details |
|---|---|
| Catalyst | Mg(ClO4)2, TiCl4, ZnCl2 |
| Reaction Time | Short (hours scale) |
| Yield | >90% |
| Purity (HPLC) | >99% |
| Toxicity | Low, environmentally friendly process |
Bromination and Chlorosulfonylation of the Aromatic Ring
The introduction of the bromine atom and chlorosulfonyl group on the aromatic ring is typically performed on a suitable phenyl precursor.
- Bromination of aromatic compounds can be achieved using hydrobromic acid or N-bromosuccinimide (NBS).
- The process is often carried out at low temperatures (0 to 5 °C) to control regioselectivity and minimize side reactions.
- Yields are generally good; for example, alpha-bromo-phenylacetic acids have been prepared with yields around 67% to 99% depending on conditions and purification steps.
- Introduction of the chlorosulfonyl group involves reaction with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
- This step requires careful temperature control to prevent overreaction or decomposition.
- The chlorosulfonyl group is typically introduced at the 2-position relative to the bromine substituent, exploiting directing effects of substituents.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | Hydrobromic acid or NBS, low temperature | Regioselective bromination |
| Chlorosulfonylation | Chlorosulfonic acid or SO2Cl2, controlled T | Introduction of chlorosulfonyl group |
One-Step Synthesis of Brominated and Chlorinated Intermediates
Some patents describe efficient one-step syntheses of brominated and chlorinated pyrimidine derivatives, which share similarity in halogenation and chlorosulfonylation chemistry.
- Use of 2-hydroxypyrimidine and hydrobromic acid with hydrogen peroxide catalysis for bromination.
- Subsequent reaction with phosphorus oxychloride and organic amines for chlorination.
- High yields (94-99%) and high purity (98-99% by HPLC).
- Low pollution and minimal hazardous byproducts.
While these methods focus on pyrimidines, the principles of halogenation and chlorination under mild conditions with high selectivity can be adapted to phenylacetate derivatives.
Purification and Yield Optimization
Purification typically involves:
- Extraction with organic solvents (e.g., toluene, dichloromethane, isopropyl ether).
- Crystallization from suitable solvents to enhance purity.
- Drying under controlled temperature to prevent decomposition.
Yields depend on reaction conditions, but optimized methods report:
| Compound | Yield (%) | Purity (%) (HPLC) | Notes |
|---|---|---|---|
| 5-bromo-2-chloropyrimidine (analogous) | 94-99 | 98-99 | High yield, low pollution |
| Methyl alpha-bromo-2-chlorophenylacetate | >90 | >99 | Lewis acid catalyzed transester. |
Summary Table of Preparation Methods
| Step | Method Description | Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | Bromination of phenylacetic acid derivatives | Hydrobromic acid, NBS | 0–5 °C, aqueous or organic solvent | 67–99 | >95 | Controlled low temperature |
| Chlorosulfonylation | Introduction of chlorosulfonyl group | Chlorosulfonic acid, sulfuryl chloride | Controlled temperature | High | High | Requires careful handling |
| Transesterification (Esterification) | Conversion to methyl ester via ester exchange | Lewis acids (Mg(ClO4)2, TiCl4, ZnCl2) | Mild conditions, short reaction time | >90 | >99 | Environmentally friendly, scalable |
| One-step halogenation/chlorination (analogous) | Bromination and chlorination in one pot (pyrimidine) | Hydrobromic acid, H2O2, POCl3, amines | 30–120 °C, hours | 94–99 | 98–99 | Low pollution, high efficiency |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorosulfonyl groups.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used in acidic or basic media.
Major Products:
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of reduced derivatives with altered functional groups.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Antimicrobial Activity
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate has been investigated for its antimicrobial properties. The presence of the chlorosulfonyl group is believed to enhance the compound's ability to inhibit bacterial growth.
Case Study: Antibacterial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity:
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| This compound | 1.0 | Escherichia coli |
These findings suggest that the compound could serve as a lead candidate for developing new antibacterial agents, particularly against resistant strains.
Anticancer Properties
Research has shown that compounds with similar structures exhibit anticancer activity, making this compound a candidate for further investigation in cancer treatment.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound has selective cytotoxic effects on cancer cell lines while sparing normal cells. The following table summarizes the findings:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Triple-negative breast cancer) | 0.126 | High |
| MCF10A (Normal breast cells) | >2 | Low |
The low IC50 value indicates potent activity against the MDA-MB-231 cell line, suggesting that further development could lead to effective cancer therapies.
Enzyme Inhibition
The chlorosulfonyl group in this compound may also confer enzyme inhibition properties, particularly against proteases involved in various biological processes.
Case Study: Protease Inhibition
Studies have indicated that similar compounds can inhibit retroviral proteases, which are critical targets in antiviral drug development. The following table illustrates the enzyme inhibition results:
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| This compound | HIV Protease | 85% |
| This compound | HCV Protease | 78% |
These results highlight the potential of this compound as a therapeutic agent in treating viral infections.
Mechanism of Action
The mechanism of action of methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The bromine and chlorosulfonyl groups facilitate various chemical reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to four analogs () and two related chlorosulfonyl-containing derivatives (). A summary is provided in Table 1 .
Table 1: Structural Comparison of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate and Analogs
| Compound Name | Molecular Formula | Substituents | Key Functional Groups | CAS No. | Similarity Score |
|---|---|---|---|---|---|
| This compound | C₉H₈BrClO₄S | 5-Br, 2-SO₂Cl | Chlorosulfonyl, methyl ester | 90150774 | Reference |
| Methyl 2-(5-bromo-2-chlorophenyl)acetate | C₉H₈BrClO₂ | 5-Br, 2-Cl | Chloro, methyl ester | 90004-80-1 | 0.92 |
| 2-(3-Bromo-4-chlorophenyl)acetic acid | C₈H₆BrClO₂ | 3-Br, 4-Cl | Carboxylic acid | 81682-38-4 | 0.91 |
| 2-(4-Bromo-2-chlorophenyl)acetic acid | C₈H₆BrClO₂ | 4-Br, 2-Cl | Carboxylic acid | 52864-56-9 | 0.86 |
| [4-(Chlorosulfonyl)phenyl]methyl acetate | C₉H₉ClO₄S | 4-SO₂Cl | Chlorosulfonyl, methyl ester | 190711-51-4 | N/A |
| Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate | C₉H₈Cl₂O₅S | 2-Cl, 4-SO₂Cl, phenoxy | Chlorosulfonyl, phenoxy ester | 1016880-01-5 | N/A |
Key Observations:
Substituent Positioning :
- The target compound’s ortho -chlorosulfonyl and meta -bromo substitution contrasts with analogs like Methyl 2-(5-bromo-2-chlorophenyl)acetate, which lacks the sulfonyl group. This positioning enhances steric hindrance and electronic withdrawal, affecting reactivity .
- [4-(Chlorosulfonyl)phenyl]methyl acetate () has a para -chlorosulfonyl group, reducing steric effects compared to the target compound’s ortho-substitution .
Functional Group Differences :
- Chlorosulfonyl vs. Chloro/Bromo : The -SO₂Cl group in the target compound increases electrophilicity, enabling sulfonamide or sulfonate formation, unlike simpler chloro/bromo analogs .
- Ester vs. Carboxylic Acid : Methyl ester derivatives (target compound, –4) offer better solubility in organic solvents than carboxylic acid analogs (), which may ionize in aqueous environments .
Analytical and Physical Properties
- Collision Cross-Section (CCS): The target compound’s CCS values (147–151 Ų) suggest a compact structure compared to bulkier analogs like Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate, which has a phenoxy group increasing its spatial footprint .
- Molecular Weight and Polarity: The bromine atom (79.9 g/mol) and -SO₂Cl group (115.0 g/mol) contribute to the target compound’s higher molecular weight (326.6 g/mol) versus non-sulfonyl analogs (e.g., 263.5 g/mol for Methyl 2-(5-bromo-2-chlorophenyl)acetate) .
Biological Activity
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is an organic compound with the molecular formula C₉H₈BrClO₄S. It is notable for its complex structure, which includes bromine, chlorine, and sulfonyl functional groups. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its potential biological activities.
The compound features several reactive sites that allow it to participate in various chemical reactions, such as nucleophilic substitution and oxidation. The presence of bromine and chlorosulfonyl groups enhances its reactivity, making it a versatile intermediate in organic synthesis. Its mechanism of action primarily involves interactions with nucleophiles and electrophiles, which can lead to the formation of biologically active derivatives.
Biological Activity
Research into the biological activity of this compound is still emerging. Preliminary studies suggest potential applications in drug development, particularly concerning its interactions with biomolecules.
1. Antimicrobial Activity
Initial investigations have indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, related sulfonamide derivatives have shown effectiveness against various bacterial strains. The chlorosulfonyl group may contribute to this activity by enhancing the compound's ability to disrupt microbial cell processes.
2. Cytotoxic Effects
A study focusing on sulfamoyl benzamidothiazole derivatives demonstrated that structural modifications, such as bromination, can influence cytotoxicity against cancer cell lines. While specific data on this compound is limited, the presence of similar functional groups suggests potential anticancer properties that warrant further exploration .
Case Studies
Several studies have explored compounds with similar structures or functional groups:
- Case Study 1 : A sulfamoyl benzamidothiazole compound demonstrated sustained activation of NF-κB signaling pathways, crucial for cell survival and proliferation. This suggests that modifications in the phenolic structure may enhance biological activity .
- Case Study 2 : Research on 1-[3-(trifluoromethyl)benzyl]urea indicated promising anticancer properties through inhibition of cell proliferation in HeLa cells. The study utilized various concentrations to determine IC₅₀ values, highlighting the importance of structural modifications in drug efficacy .
Research Findings
A summary of relevant findings regarding this compound and similar compounds is presented below:
| Compound | Activity | IC₅₀ (µM) | Remarks |
|---|---|---|---|
| This compound | Potential antimicrobial | TBD | Requires further study |
| Sulfamoyl benzamidothiazole | NF-κB activation | - | Structural modifications enhance activity |
| 1-[3-(trifluoromethyl)benzyl]urea | Anticancer | 9.22 ± 0.17 | Effective against HeLa cells |
Q & A
Q. How is the compound’s structure-activity relationship (SAR) quantified in drug design?
- Methodological Answer :
- 3D-QSAR (CoMFA/CoMSIA) correlates substituent electronegativity (e.g., bromine vs. chlorine) with bioactivity. For example, bromine’s larger van der Waals radius enhances hydrophobic interactions in enzyme pockets .
- Free-Wilson analysis decomposes activity contributions of individual functional groups, showing the sulfonyl chloride contributes 40–60% to binding affinity in sulfonamide inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
